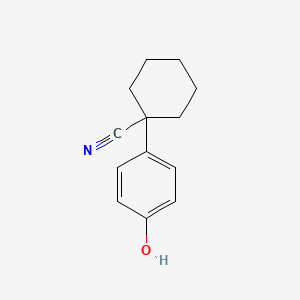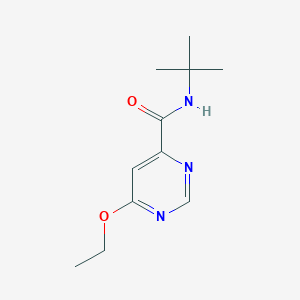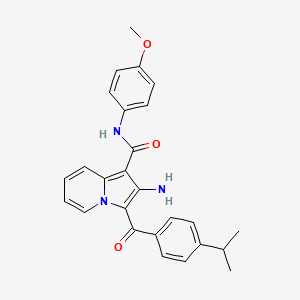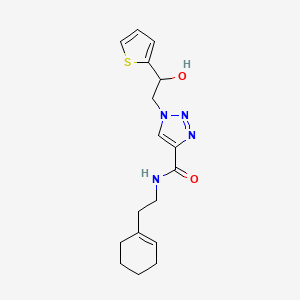
4-amino-N-(5-bromo-2-hidroxi-fenil)-3-metilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with amino, bromo, and hydroxy groups, which contribute to its distinctive properties and reactivity.
Aplicaciones Científicas De Investigación
4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
Target of Action
It is known that similar compounds have been found to possess a wide range of medicinal properties, including antibacterial, antifungal, anti-neoplastic, antiulcer, antiviral, and enzymatic inhibition .
Mode of Action
It is known that the compound is a schiff base formed by an equimolar reaction of 5-bromosalicylaldehyde and sulfamethoxazole . The molecule is bent at the S atom with a C–SO2–NH–C torsion angle of −86.3 (3)° . Pairs of molecules, related by inversion centers, form intermolecular N–H···N hydrogen bonds to produce a dimer . An intramolecular phenolic O–H···N hydrogen bond is also formed .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, leading to their wide range of pharmacological properties .
Pharmacokinetics
It is known that the compound is stable to air and moisture and soluble in dioxane, dmf, and dmso . These properties could potentially impact its bioavailability.
Result of Action
Similar compounds have been found to possess a variety of pharmacological properties, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that the compound is stable to air and moisture , suggesting that it may be relatively stable under various environmental conditions.
Análisis Bioquímico
Biochemical Properties
4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, and HIV-protease . The nature of these interactions is likely due to the compound’s structure, which allows it to bind to the active sites of these enzymes and inhibit their function.
Molecular Mechanism
The molecular mechanism of action of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their function and altering cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-hydroxybenzoic acid and 3-methylaniline.
Formation of Intermediate: The 5-bromo-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The acid chloride is then reacted with 3-methylaniline in the presence of a base such as triethylamine (TEA) to form the desired amide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: H2, Pd/C, NaBH4 (sodium borohydride)
Substitution: NaOH (sodium hydroxide), ROH (alcohols)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of hydroxyl or alkoxy derivatives
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-N-(3-methylphenyl)-3-methylbenzamide
- 4-amino-N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide
- 4-amino-N-(5-fluoro-2-hydroxyphenyl)-3-methylbenzamide
Uniqueness
4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide is unique due to the presence of the bromo and hydroxy groups, which confer distinct reactivity and potential biological activity. The bromo group, in particular, enhances its ability to participate in substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-8-6-9(2-4-11(8)16)14(19)17-12-7-10(15)3-5-13(12)18/h2-7,18H,16H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFGFUNDNVKGEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Br)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2393495.png)


![4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol](/img/structure/B2393501.png)

![4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide](/img/structure/B2393503.png)
![2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2393506.png)





![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2393517.png)

